molecular formula C9H9FN2O3 B2671138 N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide CAS No. 2140316-94-3

N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide

Cat. No.: B2671138
CAS No.: 2140316-94-3
M. Wt: 212.18
InChI Key: DYKDICMGAYHPML-UHFFFAOYSA-N
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Description

N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide is a chemical compound with the molecular formula C9H9FN2O3. It is characterized by the presence of a fluoro-substituted nitrophenyl group attached to a methylacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide typically involves the reaction of 5-fluoro-2-nitrobenzyl chloride with acetamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification by recrystallization or chromatography to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The fluoro group may enhance the compound’s stability and bioavailability, contributing to its overall activity .

Comparison with Similar Compounds

Similar Compounds

    N-[(5-Fluoro-2-nitrophenyl)methyl]benzamide: Similar structure but with a benzamide moiety instead of acetamide.

    N-[(5-Fluoro-2-nitrophenyl)methyl]thiourea: Contains a thiourea group instead of acetamide.

    N-[(5-Fluoro-2-nitrophenyl)methyl]urea: Features a urea group in place of acetamide.

Uniqueness

N-[(5-Fluoro-2-nitrophenyl)methyl]acetamide is unique due to the presence of both a fluoro and nitro group, which can impart distinct chemical and biological properties. The acetamide moiety also contributes to its solubility and reactivity, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[(5-fluoro-2-nitrophenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O3/c1-6(13)11-5-7-4-8(10)2-3-9(7)12(14)15/h2-4H,5H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYKDICMGAYHPML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=C(C=CC(=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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